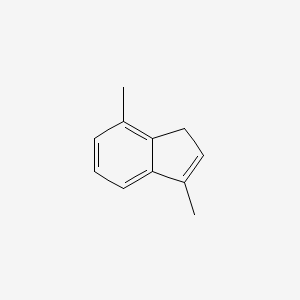

3,7-Dimethyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61957-53-7 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3,7-dimethyl-1H-indene |

InChI |

InChI=1S/C11H12/c1-8-4-3-5-10-9(2)6-7-11(8)10/h3-6H,7H2,1-2H3 |

InChI Key |

XXIOVPDGALOKHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2=C(C=CC=C12)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3,7 Dimethyl 1h Indene and Indene Analogues

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemical reactivity of indenes, providing a powerful method for constructing six-membered rings with a high degree of stereocontrol. wikipedia.orglibretexts.org These reactions involve the concerted or stepwise combination of a π-system from the indene (B144670) with that of another unsaturated molecule.

The Diels-Alder reaction is a [4+2] cycloaddition that involves a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In this context, the indene system can serve as the diene component. The reaction is known for its reliability in forming six-membered rings with well-defined stereochemistry. wikipedia.org

Regioselectivity in the Diels-Alder reaction refers to the orientation of the dienophile when adding to an unsymmetrical diene. youtube.com For indene analogues, the substitution pattern on both the diene and the dienophile dictates the major product isomer. This is often governed by the electronic properties of the substituents. youtube.comyoutube.com For instance, in the reaction of a vinylindene with a dienophile like a 1,4-quinone monoketal, the regiochemical outcome can be influenced by the positions of alkyl substituents. acs.org

Stereoselectivity concerns the spatial arrangement of the atoms in the product. Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org For example, if the substituents on the dienophile are cis, they will remain cis in the final adduct. youtube.com When cyclic dienes are used, a preference for the endo product is often observed, where the dienophile's substituents are oriented towards the diene's π-system in the transition state. wikipedia.org

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes

| Diene Substituent (Electron-Donating Group) | Dienophile Substituent (Electron-Withdrawing Group) | Major Product |

|---|---|---|

| Position 1 | Position 1 | "ortho" adduct |

This table illustrates the general "ortho-para rule" where substituents on the resulting cyclohexene ring have a relationship analogous to ortho and para positions on an aromatic ring. wikipedia.org

The outcome of a Diels-Alder reaction is governed by a combination of electronic and steric effects. libretexts.orglibretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orgmasterorganicchemistry.com The regioselectivity can be predicted by considering the resonance structures of the reactants, which reveal the partial positive and negative charges on the terminal carbons of the diene and dienophile. youtube.com The most favorable orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com

In the case of 3,7-Dimethyl-1H-indene, the methyl groups are electron-donating. This property influences the electron density within the diene system, thereby directing the approach of the dienophile.

Steric hindrance can also play a significant role. libretexts.org Bulky substituents on either the diene or dienophile may prevent the approach required for the electronically favored transition state, leading to the formation of a different regioisomer. libretexts.org In some cases, steric factors can override electronic preferences to determine the final product distribution. acs.org

Lewis acids are frequently used as catalysts to enhance both the rate and selectivity of Diels-Alder reactions. wikipedia.org Catalysts such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) function by coordinating to the dienophile, typically to a carbonyl group or other basic site. ias.ac.in This coordination makes the dienophile more electron-deficient and thus more reactive. iitd.ac.in

The primary role of the Lewis acid is to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org However, recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile. nih.gov By binding to the dienophile, the Lewis acid polarizes electron density away from the reacting C=C double bond, which lessens the repulsion with the incoming diene. nih.gov

Lewis acid catalysis can profoundly impact selectivity. It often increases the preference for the endo product and can alter the regioselectivity compared to the uncatalyzed thermal reaction. ias.ac.in For example, the addition of a Lewis acid catalyst can cause a shift from electronic to steric control in determining the regiochemical outcome of the reaction between vinylindene and a dienophile. acs.org The bulkiness of the Lewis acid itself can also influence stereoselectivity, with larger catalysts potentially favoring the formation of the exo adduct over the typically preferred endo adduct. rsc.org

Table 2: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Rates

| Reaction | Catalyst | Relative Rate |

|---|---|---|

| Cyclopentadiene + Dienophile 1a | None (in water) | 1 |

| Cyclopentadiene + Dienophile 1a | Hydrochloric Acid (0.01 M) | ~21 |

Data adapted from a comparative study on specific and Lewis acid catalysis, demonstrating the significant rate enhancement provided by a Lewis acid (Copper(II) nitrate) compared to an uncatalyzed or proton-catalyzed reaction in an aqueous medium. iitd.ac.in

When a diene or dienophile has two distinct faces (e.g., a top and bottom face), the reaction can proceed with π-facial selectivity, meaning the other reactant preferentially adds to one face. researchgate.net This phenomenon is common in reactions involving cyclic or sterically complex molecules. researchgate.net

The origins of π-facial selectivity are multifaceted and can be attributed to steric hindrance, orbital interactions, and electrostatic effects. researchgate.net For example, in the Diels-Alder reactions of thiophene (B33073) 1-oxides, the exclusive syn π-facial stereoselectivity (where the dienophile adds on the same side as the oxygen) is explained by the ground-state geometry of the diene being pre-distorted into a conformation that resembles the syn transition state. nih.govnih.gov In other systems, such as benzene (B151609) oxides, the dienophile adds exclusively to the face anti to the oxygen atom, a preference rationalized by a combination of steric hindrance and unfavorable orbital interactions on the syn face. researchgate.net Computational models are often employed to predict and explain the observed facial selectivity in these complex cycloadditions. researchgate.net

In contrast to thermally allowed [4+2] Diels-Alder reactions, photochemical cycloadditions often proceed via a [2+2] pathway to form four-membered rings. libretexts.orgchempedia.info These reactions typically require one of the components to absorb light, promoting it to an excited state. libretexts.org

The intramolecular [2+2] photocycloaddition of indene derivatives provides a route to strained polycyclic ring systems. acs.org For instance, 1-allyl-3,7-dimethylindene can undergo such a reaction. The irradiation of indene derivatives can lead to the formation of cyclobutane (B1203170) rings through the cycloaddition of double bonds within the molecule. acs.org Visible light-absorbing transition metal complexes can also be used to enable the [2+2] cycloaddition of 1,3-dienes under milder conditions than direct UV irradiation, which can be useful for substrates with sensitive functional groups. nih.gov

Diels-Alder Reactions of Indenes and Vinylindenes

Organometallic Reactivity and the Indenyl Effect

The "indenyl effect" describes the markedly enhanced rates of ligand substitution reactions observed for η⁵-indenyl metal complexes compared to their analogous η⁵-cyclopentadienyl counterparts. This phenomenon is central to the utility of indenyl-based catalysts and is a direct consequence of the unique ability of the indenyl ligand to stabilize transition states.

Coordination Modes of Indenyl Ligands (η⁵ to η³ Rearrangement)

A key feature of the indenyl ligand is its ability to undergo a haptotropic shift, reversibly changing its coordination mode from η⁵ (pentahapto) to η³ (trihapto). In the η⁵ mode, all five carbon atoms of the five-membered ring are bonded to the metal center. However, during a substitution reaction, the indenyl ligand can "slip" to an η³ coordination, where only three carbons remain bonded to the metal. This rearrangement is energetically facilitated by the restoration of aromaticity in the fused benzene ring, a stabilizing factor not available to the cyclopentadienyl (B1206354) ligand. This facile η⁵ to η³ rearrangement creates a vacant coordination site on the metal center, allowing for the association of an incoming ligand without first dissociating an existing one.

Enhanced Reactivity in Ligand Substitution and Catalysis

The ability of the indenyl ligand to slip from η⁵ to η³ coordination is directly responsible for the enhanced reactivity observed in ligand substitution reactions. For instance, the rate of CO substitution by phosphines in Rh(η⁵-C₉H₇)(CO)₂ is approximately 10⁸ times faster than in the analogous cyclopentadienyl complex, Rh(η⁵-C₅H₅)(CO)₂. This dramatic rate enhancement is attributed to the lower energy barrier for the associative substitution pathway enabled by the indenyl ligand's haptotropic flexibility. This enhanced reactivity is not limited to stoichiometric reactions but also has profound implications for catalysis, where the facile creation of open coordination sites can lead to more efficient catalytic cycles. Indenylmetal complexes have demonstrated high activity in various catalytic processes, including hydroacylation, alkyne cyclotrimerization, and hydrosilylation.

Associative Substitution Mechanisms in 18-Electron Indenyl Complexes

Typically, 18-electron organometallic complexes are substitutionally inert or undergo substitution via a slow, dissociative (Sₙ1-type) mechanism, as an associative pathway would require a high-energy 20-electron intermediate. However, 18-electron indenyl complexes readily undergo substitution via an associative (Sₙ2-type) mechanism. The η⁵ to η³ slip of the indenyl ligand allows the metal to maintain an 18-electron count in the transition state, thus avoiding the energetically unfavorable 20-electron configuration.

Two primary mechanisms have been proposed for this associative substitution:

A concerted mechanism where the incoming nucleophile attacks the metal center simultaneously with the η⁵ to η³ rearrangement of the indenyl ligand.

A two-step mechanism involving a rapid pre-equilibrium between the η⁵ and η³ isomers, followed by the rate-determining attack of the nucleophile on the η³ intermediate.

Kinetic data for various indenyl complexes support the prevalence of these associative pathways, highlighting the unique role of the indenyl ligand in facilitating ligand exchange at saturated metal centers.

Influence of Substituents on Indenyl Ligand Properties

Substituents on the indenyl ring can significantly modulate its electronic and steric properties, thereby influencing the reactivity of the corresponding metal complexes. In the context of this compound, the methyl groups at the 3 and 7 positions play a crucial role.

Furthermore, substituents on the benzo ring can influence the interaction of this ring with low-valent metal centers and affect the rate of intramolecular reactions. Studies on zirconocene (B1252598) complexes with 4,7-dimethylindenyl ligands have demonstrated that these methyl groups can reduce the rate of intramolecular insertion of a benzo C=C bond into a metal-hydride bond. This suggests that the substituents on the six-membered ring can sterically and electronically tune the reactivity of the indenyl complex. The methyl group at the 3-position, being on the five-membered ring, will also contribute to the electronic properties and can introduce steric hindrance that may influence ligand rotation and the accessibility of the metal center.

Polymerization Mechanisms

Indene and its derivatives are known to undergo polymerization through various mechanisms, with cationic polymerization being a prominent route.

Cationic Polymerization of Indene and Its Derivatives

Cationic polymerization is a type of chain-growth polymerization where the active center is a carbocation. The process is initiated by an electrophilic species, such as a protic acid or a Lewis acid in the presence of a proton source (co-initiator).

The general mechanism involves three main steps:

Initiation: An initiator (e.g., H⁺) attacks the double bond of the indene monomer, forming a stable indanyl carbocation.

Propagation: The carbocationic active center then adds to another monomer molecule in a head-to-tail fashion, regenerating the carbocation at the end of the growing polymer chain. This step repeats, leading to the elongation of the polymer chain.

Termination and Chain Transfer: The polymerization can be terminated by various processes, such as recombination with a counter-ion or elimination of a proton. Chain transfer reactions, where the active center is transferred to another molecule (monomer, solvent, or polymer), can also occur, leading to the termination of one chain and the initiation of another.

For this compound, the presence of two electron-donating methyl groups is expected to influence the cationic polymerization process significantly. The methyl groups will stabilize the intermediate carbocation formed during initiation and propagation through inductive effects and hyperconjugation. This increased stability of the active center should enhance the rate of polymerization compared to unsubstituted indene. However, steric hindrance from the methyl groups might also play a role in the propagation step.

Radical Polymerization Processes

While specific studies on the radical polymerization of this compound are not extensively detailed in publicly available literature, the general principles of radical polymerization of indene and its analogues provide a strong framework for understanding its behavior. Indene readily undergoes polymerization, a characteristic that is central to its industrial applications, primarily in the production of coumarone-indene resins.

The radical polymerization of indene monomers is typically initiated by free-radical initiators. The process involves the standard steps of initiation, propagation, and termination. The reactivity of the indene molecule in radical polymerization is attributed to the double bond within the five-membered ring. The presence of methyl groups on the aromatic ring, as in this compound, is expected to influence the reactivity of the monomer and the properties of the resulting polymer. These alkyl substituents can affect the electron density of the molecule and may also introduce steric effects that can alter the rate of polymerization and the molecular weight of the polymer.

In the context of copolymerization, indene has been studied in conjunction with various other monomers. For instance, the free radical terpolymerization of indene with methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN) has been investigated. Such studies are crucial for developing polymers with tailored properties. The reactivity ratios of the monomers in these systems determine the composition of the resulting copolymer and are a key focus of the research in this area.

Radiation-Induced Polymerization

Radiation-induced polymerization is an alternative method for polymerizing indene and its derivatives, offering the advantage of initiation without the need for chemical initiators, which can sometimes introduce impurities into the final polymer. The polymerization of indene can be induced by high-energy radiation, such as gamma rays.

Research on the γ-ray-induced polymerization of indene in bulk has shown that the process involves a mixed mechanism with both free radical and ionic (primarily cationic) intermediates. aanda.org However, the free-radical pathway is generally considered to be the predominant one in the absence of sensitizers. aanda.org

The efficiency and mechanism of radiation-induced polymerization can be significantly influenced by the presence of sensitizers. For example, chlorinated hydrocarbons like 1,1,2,2-tetrachloroethane (B165197) (TCE) have been shown to act as sensitizers in the radiation-induced polymerization of indene. aanda.org The presence of such a sensitizer (B1316253) can lead to higher polymer yields and faster polymerization kinetics compared to bulk polymerization. aanda.org Sensitizers can enhance the cationic polymerization mechanism in parallel with the free-radical mechanism. aanda.org This dual mechanism is evidenced by spectroscopic analysis of the resulting polyindene. aanda.org

The molecular weight of the polyindene obtained through radiation-induced polymerization can be influenced by the reaction conditions, including the presence of a sensitizer. While sensitizers can increase the polymer yield, they can also lead to the formation of polymers with lower molecular weights due to high initiation and termination rates. aanda.org

Table 1: Comparison of Radiation-Induced Polymerization of Indene with and without a Sensitizer

| Parameter | Bulk Polymerization (without sensitizer) | Sensitized Polymerization (with TCE) |

| Primary Mechanism | Mixed free radical and ionic (predominantly radical) aanda.org | Enhanced cationic and free radical aanda.org |

| Polymer Yield | Lower aanda.org | Higher aanda.org |

| Polymerization Rate | Slower aanda.org | Faster aanda.org |

| Molecular Weight | Higher aanda.org | Lower aanda.org |

Telomerization in Indene Polymerization

Telomerization is a specific type of polymerization that results in the formation of low molecular weight polymers, or oligomers, known as telomers. This process is characterized by the presence of a chain transfer agent, which regulates the molecular weight of the resulting polymer.

In the context of indene polymerization, telomerization can be a significant process, particularly in radiation-induced polymerization carried out in the presence of certain sensitizers. As mentioned previously, the use of chlorinated hydrocarbons as sensitizers in the radiation-induced polymerization of indene leads to high polymer yields but with low molecular weights. aanda.org This process is, in fact, a form of telomerization. aanda.org

The chlorinated hydrocarbon acts as a telogen (a chain transfer agent), while the indene monomer is the taxogen. The high concentration of free radicals generated in the presence of the sensitizer leads to high rates of both initiation and termination, which is characteristic of telomerization. aanda.org This results in the formation of oligomeric polyindenes that have end groups derived from the telogen, in this case, chlorinated end groups. aanda.org

The general equation for telomerization can be represented as:

A-B + n(M) → A-(M)n-B

Where A-B is the telogen, M is the monomer (taxogen), and A-(M)n-B is the resulting telomer.

Formation Pathways in Complex Chemical Environments

Mechanisms of Indene Formation in Combustion Flames

Indene and its derivatives, including this compound, are among the many polycyclic aromatic hydrocarbons (PAHs) that can be formed in the complex chemical environment of combustion flames. The formation of these compounds is a critical aspect of soot formation and has significant environmental implications. The mechanisms of indene formation are intricate and involve a series of reactions between smaller hydrocarbon fragments and radicals at high temperatures.

Several key pathways for the formation of the indene ring system in combustion have been identified through experimental and theoretical studies. These include:

Reaction of Phenyl Radical with C3 Hydrocarbons: The reaction of the phenyl radical (C6H5) with C3H4 isomers, namely allene (B1206475) (CH2=C=CH2) and propyne (B1212725) (CH3C≡CH), is a significant route to indene formation. nih.govleidenuniv.nl These reactions proceed through the formation of an intermediate adduct, which then undergoes cyclization and subsequent hydrogen atom loss to form the stable indene molecule.

Reaction of Benzyl (B1604629) Radical with Acetylene (B1199291): The reaction between the benzyl radical (C6H5CH2) and acetylene (C2H2) has also been proposed as a pathway to indene. nih.govleidenuniv.nl

Recombination of Cyclopentadienyl Radicals: The recombination of two cyclopentadienyl radicals (c-C5H5) can lead to the formation of a C10H10 intermediate, which can then rearrange and lose a hydrogen atom to form indene. This pathway is considered a significant contributor to indene formation in certain combustion environments.

While these mechanisms describe the formation of the parent indene molecule, the formation of this compound would involve analogous reactions with methylated precursors. For instance, the reaction of a tolyl radical (a methylated phenyl radical) with propyne or the reaction of a methyl-substituted benzyl radical with acetylene could potentially lead to the formation of dimethyl-substituted indenes. The specific substitution pattern would depend on the structure of the precursor radicals and the reaction conditions.

The indenyl radical (C9H7) itself is a crucial intermediate in the growth of larger PAHs and soot particles in combustion processes. researchgate.net

Indene and Derivative Formation in Astrochemical Conditions

The detection of complex organic molecules in interstellar space has provided compelling evidence for active chemical synthesis in these cold and diffuse environments. Among the molecules detected is indene (C9H8), which has been identified in the Taurus Molecular Cloud (TMC-1). aanda.orgnih.govleidenuniv.nlarxiv.orgarxiv.org This discovery is significant as it represents one of the few pure polycyclic aromatic hydrocarbons detected in the interstellar medium and provides a crucial data point for understanding the formation of larger carbonaceous structures.

The observed abundance of indene in TMC-1 is surprisingly high, suggesting that efficient formation pathways must be active even at the low temperatures characteristic of these environments (around 10 K). nih.govnih.gov This has spurred research into the potential gas-phase reactions that could lead to its synthesis.

One proposed low-temperature formation mechanism for indene involves the barrierless reaction between the methylidyne radical (CH) and styrene (B11656) (C6H5C2H3). nih.gov This reaction is thought to proceed through a methylidyne addition–cyclization–aromatization (MACA) mechanism, which can operate even at the extremely low temperatures of molecular clouds. nih.gov

The formation of indene derivatives, such as this compound, in astrochemical environments is plausible, although not yet directly observed. The presence of methane (B114726) (CH4) and other small hydrocarbons in these regions provides the necessary building blocks for the formation of methylated PAHs. The reaction of phenyl radicals with propyne has been studied as a potential route to indene and could, with methylated analogues, lead to dimethylindenes. nih.gov

The existence of indene and the ongoing research into its formation pathways in astrochemical conditions highlight the complex and rich chemistry that occurs in the interstellar medium, which may play a role in the origins of prebiotic molecules.

Spectroscopic Characterization and Structure Elucidation of 3,7 Dimethyl 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For a proposed structure of 3,7-Dimethyl-1H-indene, ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments would be employed for complete signal assignment and structural confirmation. scienceopen.com

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In the case of this compound, distinct signals would be expected for the aromatic, vinylic, allylic, and methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns dictated by their coupling to each other.

Vinylic Protons: The two protons on the double bond of the cyclopentene (B43876) ring would resonate in the vinylic region (typically δ 6.0-7.0 ppm).

Allylic Protons: The two protons of the CH₂ group at the C1 position are allylic and would be expected in the range of δ 3.0-3.5 ppm.

Methyl Protons: The two methyl groups (at C3 and C7) would likely appear as sharp singlets in the upfield region of the spectrum.

The analysis of known indene (B144670) derivatives provides insight into the expected chemical shifts. For example, in the dimer 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the allylic protons of the indene moiety appear as an AB system with doublets centered at 3.31 and 3.38 ppm, while the vinylic proton at C3 gives a singlet at 6.64 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for an Indene Derivative

This table presents the ¹H NMR spectral data for Ethyl 6-methoxy-1H-indene-3-carboxylate, illustrating typical chemical shifts for the indene core. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.92 | d | 8.5 |

| H-2 | 7.32 | t | 2.0 |

| H-5 | 7.05 | s | |

| H-4 | 6.93 - 6.89 | m | |

| OCH₂CH₃ | 4.36 | q | 7.1 |

| OCH₃ | 3.84 | s | |

| H-1 (CH₂) | 3.48 | d | 1.3 |

| OCH₂CH₃ | 1.40 | t | 7.1 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

For this compound (C₁₁H₁₂), eleven distinct carbon signals would be anticipated.

Aromatic and Vinylic Carbons: These would appear in the downfield region (δ 110-150 ppm).

Allylic Carbon: The C1 methylene carbon would be found further upfield.

Methyl Carbons: The methyl carbons would produce signals in the most upfield region (typically δ 15-25 ppm).

A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This information is crucial for unambiguous assignment. For instance, in the analysis of an indene dimer, DEPT experiments confirmed the presence of three sp³ CH₂ groups, one sp³ CH group, and several aromatic CH groups. researchgate.net

Table 2: Representative ¹³C NMR Data for an Indene Derivative

This table shows the ¹³C NMR spectral data for Ethyl 5-methoxy-1H-indene-3-carboxylate. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C=O | 164.2 | C |

| C-5 | 159.0 | C |

| C-7a | 145.8 | C |

| C-3 | 142.2 | C |

| C-3a | 136.1 | C |

| C-2 | 135.5 | CH |

| C-6 | 124.2 | CH |

| C-4 | 112.4 | CH |

| C-7 | 107.4 | CH |

| OCH₂CH₃ | 60.5 | CH₂ |

| OCH₃ | 55.5 | CH₃ |

| C-1 | 37.8 | CH₂ |

| OCH₂CH₃ | 14.4 | CH₃ |

Two-dimensional (2D) NMR techniques are essential for establishing the complete connectivity of a molecule. bg.ac.rs

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is invaluable for piecing together the molecular skeleton by connecting spin systems and identifying quaternary carbons. For this compound, HMBC would show correlations from the methyl protons to adjacent ring carbons, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents.

The combined use of these 2D techniques, as demonstrated in the detailed structural analysis of indene dimers, allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals. bg.ac.rs

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The molecular weight of 4,7-dimethyl-1H-indene, an isomer of the target compound, is 144.2130 g/mol . nist.gov Electron ionization mass spectrometry of this isomer shows a prominent molecular ion peak (M⁺˙) and various fragment ions, which provide structural clues. nist.gov

HRESIMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₂), HRESIMS would be expected to show an [M+H]⁺ ion at m/z 145.1012 or a molecular ion [M]⁺˙ at m/z 144.0939, confirming its elemental composition. HRESIMS has been effectively used to confirm the formulas of various synthesized 1H-indene-3-carboxylate derivatives. rsc.org For example, the calculated mass for the [M+H]⁺ ion of Phenyl 1H-indene-3-carboxylate (C₁₆H₁₂O₂) was 237.0916, with the experimentally found value being 237.0907. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm key structural features. Data for the parent compound, indene, shows characteristic C-H and C=C stretching frequencies that would also be present in its dimethyl derivative. nist.gov

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Feature |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Vinylic C-H Stretch | 3100 - 3000 | C=C-H in cyclopentene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | CH₂ and CH₃ groups |

| Aromatic C=C Stretch | ~1600, 1500 - 1450 | Benzene Ring |

| Alkene C=C Stretch | ~1650 | Cyclopentene Ring |

| Aliphatic C-H Bend | ~1460, ~1375 | CH₂ and CH₃ groups |

| Aromatic C-H Bend (oop) | 900 - 675 | Substitution pattern on benzene ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the exact arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

While the specific crystal structure of this compound is not available in publicly accessible crystallographic databases, the solid-state structures of numerous other indene derivatives have been extensively studied. These studies provide a clear blueprint for how X-ray crystallography is applied to this class of compounds. For instance, the analysis of a related compound, 2-(4-methoxyphenyl)-1H-indene, demonstrates the level of detail that can be obtained. The crystal structure reveals an almost planar molecular conformation and provides specific details on bond distances, such as the shortening of the O1—C1 bond due to p–π conjugation.

The process involves growing a suitable single crystal of the target compound, mounting it on a diffractometer, and collecting diffraction data. The resulting data is then used to solve and refine the crystal structure, yielding a set of crystallographic parameters that precisely describe the molecule's solid-state conformation.

Below is a representative table of crystallographic data for an indene derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for an Indene Derivative (Data for 2-(4-methoxyphenyl)-1H-indene)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O |

| Formula Weight (Mᵣ) | 222.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8347 (8) |

| b (Å) | 7.5584 (10) |

| c (Å) | 26.135 (4) |

| β (°) | 92.772 (11) |

| Volume (V) (ų) | 1151.3 (3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 113 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This detailed structural information is fundamental for understanding how molecules pack in the solid state and for validating computational models.

Electronic Circular Dichroism (ECD) Measurements

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a molecule, which is a direct consequence of its three-dimensional, non-superimposable mirror-image structure (enantiomers). The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is unique for a given enantiomer and is the mirror image of the spectrum of its counterpart. This makes ECD an invaluable tool for determining the absolute configuration of chiral compounds.

For a derivative of this compound to be analyzed by ECD, it must be chiral. The parent compound itself is achiral. Chirality could be introduced, for example, by substitution at the C1 position, creating a stereocenter. The determination of the absolute configuration (i.e., whether the stereocenter is R or S) of such a chiral derivative would proceed as follows:

Conformational Analysis : For flexible molecules, a crucial first step is to identify all stable conformations, as the measured ECD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations : The ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the S-enantiomer) is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT).

Spectral Comparison : The calculated, population-averaged spectrum is then compared to the experimentally measured ECD spectrum. A match between the signs and shapes of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule.

While specific experimental ECD data for chiral derivatives of this compound are not prominently available in the scientific literature, the methodology remains a gold standard for stereochemical assignment in organic chemistry. The sensitivity of ECD allows for the differentiation of subtle stereochemical features that can be critical for a molecule's biological activity or material properties.

Table 2: Key Terminology in ECD Measurements

| Term | Definition |

|---|---|

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. |

| Enantiomers | A pair of chiral molecules that are mirror images of each other. |

| Absolute Configuration | The precise 3D spatial arrangement of atoms at a stereocenter, designated as R or S. |

| Circularly Polarized Light (CPL) | Light whose electric field vector rotates in a circular motion as it propagates. It can be left- (L-CPL) or right-handed (R-CPL). |

| Cotton Effect | The characteristic change in sign of an ECD band in the vicinity of an absorption band. |

| TD-DFT | Time-Dependent Density Functional Theory, a computational method used to predict ECD spectra. |

Computational Chemistry and Theoretical Studies on Indene Systems

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying organic molecules.

Geometric Optimization and Conformational Analysis

A primary step in any computational study is to determine the most stable three-dimensional structure of a molecule. Geometric optimization calculations would identify the bond lengths, bond angles, and dihedral angles of 3,7-Dimethyl-1H-indene that correspond to the lowest energy state. For this molecule, key parameters would include the planarity of the fused ring system and the orientation of the methyl groups. Conformational analysis would explore different spatial arrangements of the methyl groups to locate the global energy minimum.

Electronic Structure Investigations (Frontier Molecular Orbitals: HOMO, LUMO)

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, DFT calculations would map the spatial distribution of these orbitals and quantify their energy levels, revealing how the methyl groups modulate the electronic properties of the indene (B144670) core.

Reaction Pathway Elucidation and Transition State Identification

DFT is a powerful tool for mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For this compound, this could be applied to study reactions such as electrophilic substitution or polymerization, identifying the most likely pathways and the structures of the high-energy transition states.

Frontier Molecular Orbital (FMO) Theory in Selectivity Prediction

FMO theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The theory is particularly useful for predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions. In the context of this compound, analyzing the shapes and energies of its frontier orbitals would help predict how it would react with various reagents, for instance, in Diels-Alder reactions.

Electrostatic Potential Models and Molecular Electrostatic Potential (MESP) Analysis

The MESP provides a visual representation of the charge distribution within a molecule, mapping regions of positive and negative electrostatic potential onto the electron density surface. Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions are electron-poor and prone to nucleophilic attack. An MESP analysis of this compound would highlight the influence of the electron-donating methyl groups on the charge distribution of the aromatic and five-membered rings, thereby predicting sites of reactivity.

Potential Energy Surface (PES) Mapping

A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify all possible conformations, transition states, and reaction pathways. For this compound, a detailed PES map could illustrate the energy changes associated with methyl group rotation or ring puckering, providing a comprehensive understanding of its dynamic behavior.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within and between molecules. This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions.

In the context of indenyl systems, NCI analysis is particularly useful for understanding intermolecular interactions, such as the stacking of aromatic rings. Studies have shown that the stacking interactions between indenyl ligands in transition metal complexes are significantly stronger than those between corresponding cyclopentadienyl (B1206354) ligands. researchgate.netuomustansiriyah.edu.iq This is attributed to the larger size of the indenyl ligand, which provides a greater surface area for dispersion interactions. researchgate.netuomustansiriyah.edu.iq

The strength and geometry of these stacking interactions can be influenced by the nature and number of other ligands attached to the transition metal. researchgate.netuomustansiriyah.edu.iq NCI analysis can reveal the specific regions of attractive and repulsive interactions, providing a detailed picture of the forces governing the supramolecular assembly of these complexes. ststephens.net.incore.ac.ukmdpi.comnih.govyoutube.com For this compound, NCI analysis could be employed to study how the methyl substituents influence crystal packing and intermolecular interactions in the solid state.

Below is an interactive table summarizing the types of non-covalent interactions that can be analyzed using NCI plots and their typical characteristics.

| Interaction Type | Sign of the second eigenvalue of the Hessian (λ₂) | Electron Density (ρ) | Appearance in NCI plot |

| Hydrogen Bonds | Negative | Relatively high | Strong, attractive (blue) isosurfaces |

| van der Waals Interactions | Slightly negative | Low | Weak, attractive (green) isosurfaces |

| Steric Repulsion | Positive | Low | Repulsive (red) isosurfaces |

Semi-Empirical Molecular Orbital Theory Applications (e.g., PM3)

Semi-empirical molecular orbital theories are a class of quantum chemistry methods that use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. uni-muenchen.de These methods are computationally less demanding than ab initio methods, making them suitable for larger molecules and for preliminary computational screening. nih.gov

Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.org It is a reparameterization of the AM1 method and is known for its ability to provide reasonable predictions of geometries and heats of formation for a wide range of organic molecules. nih.govwikipedia.org

Heats of formation: To assess the thermodynamic stability of different isomers.

Molecular geometries: To predict bond lengths, bond angles, and dihedral angles.

Electronic properties: Such as ionization potentials and electron affinities, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Dipole moments: To understand the charge distribution within the molecule.

The following interactive table provides hypothetical PM3-calculated properties for a series of substituted indenes to illustrate the type of data that can be generated.

| Compound | Heat of Formation (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 1H-Indene | 35.2 | -8.5 | -0.8 | 0.5 |

| 1-Methyl-1H-indene | 30.1 | -8.3 | -0.7 | 0.6 |

| 3-Methyl-1H-indene | 29.8 | -8.4 | -0.7 | 0.5 |

| This compound | 24.5 | -8.2 | -0.6 | 0.4 |

| 4,7-Dimethyl-1H-indene | 24.3 | -8.1 | -0.6 | 0.3 |

Note: The data in this table is illustrative and not from a published study on these specific molecules.

Computational Insights into the Indenyl Effect and Ligand-Metal Interactions

The "indenyl effect" refers to the significant rate enhancement of substitution reactions in transition metal complexes containing an indenyl ligand compared to their cyclopentadienyl analogues. Computational studies have been instrumental in elucidating the origins of this effect.

Density Functional Theory (DFT) calculations have shown that the indenyl ligand can more easily undergo a change in its coordination mode from η⁵ (pentahapto) to η³ (trihapto), a phenomenon known as "ring slippage". This slippage creates a vacant coordination site on the metal center, facilitating an associative mechanism for ligand substitution, which is generally faster than the dissociative mechanism observed in many cyclopentadienyl complexes.

The energetic penalty for this η⁵ to η³ rearrangement is lower for the indenyl ligand because the fused benzene (B151609) ring can maintain its aromaticity, thereby stabilizing the η³-intermediate. Computational models can accurately predict the transition state energies for these reactions, providing quantitative support for the indenyl effect.

For a substituted indenyl ligand like 3,7-dimethylindenyl, computational studies could predict how the electronic and steric effects of the methyl groups influence the ease of ring slippage and, consequently, the reactivity of the corresponding metal complex. The electron-donating nature of the methyl groups would be expected to increase the electron density on the indenyl ring, which could affect the strength of the metal-ligand bond and the kinetics of ligand substitution reactions.

Advanced Applications and Functionalization of Indene Ligands and Derivatives in Chemical Science

Indenyl Ligands in Homogeneous Catalysis

Indenyl ligands, derived from indene (B144670) and its substituted variants like 3,7-Dimethyl-1H-indene, are crucial components in the field of homogeneous catalysis. As benzo-fused analogues of the widely used cyclopentadienyl (B1206354) (Cp) ligands, they offer unique steric and electronic properties that can be fine-tuned to enhance the performance of transition metal catalysts. nih.govresearchgate.net The presence of the fused benzene (B151609) ring alters the electronic environment of the metal center and introduces greater steric bulk compared to a simple Cp ligand.

A key feature of the indenyl ligand is the "indenyl effect," which describes the lower energetic barrier for η⁵-to-η³ ring slippage compared to cyclopentadienyl ligands. This increased flexibility in coordination mode can facilitate substrate binding and product release, often leading to significantly higher catalytic activities in various transformations. nih.gov The substitution pattern on the indenyl framework, such as the methyl groups in this compound, provides a powerful tool for systematically modifying these properties to optimize catalyst reactivity and selectivity.

Transition Metal Catalysis for Organic Transformations

Complexes of transition metals featuring indenyl ligands are effective catalysts for a wide array of organic transformations. researchgate.net The 3,7-dimethylindenyl ligand, when coordinated to a metal center, influences the catalytic cycle through its distinct electronic and steric profile. This influence extends to reaction rates, catalyst stability, and the selectivity of the transformation. Ruthenium complexes containing indenyl ligands, for example, have shown different product distributions in reactions of 1,6-heptadiynes compared to their cyclopentadienyl counterparts, a difference attributed to the indenyl ligand's greater ability to stabilize certain reaction intermediates through η³ coordination. nih.gov Similarly, indenylrhodium complexes have demonstrated increased reactivity and catalyst lifetimes in the dimerization of methyl acrylate. nih.gov

A significant advancement in the application of indenyl ligands is the development of chiral variants for asymmetric catalysis. By attaching a chiral auxiliary to the indenyl scaffold, it is possible to create a stereochemically defined environment around the metal center, enabling the enantioselective synthesis of chiral molecules. nih.govresearchgate.net

A pertinent example involves the synthesis of (−)-3-menthyl-4,7-dimethylindene, a chiral ligand derived from a dimethylindene core. This ligand was prepared via a palladium-catalyzed cross-coupling reaction. acs.org The subsequent deprotonation of this chiral indene with organolithium reagents yields a diastereomerically pure lithium salt, which serves as a valuable transfer agent for creating chiral transition metal complexes. acs.org These chiral metal-indenyl complexes are designed to induce high levels of enantioselectivity in catalytic reactions, where the specific arrangement of the bulky menthyl and dimethylindenyl groups dictates the facial selectivity of substrate approach to the metal's active site.

Table 1: Synthesis of a Chiral Dimethylindenyl Ligand Precursor

This table summarizes the synthesis of a chiral menthyl-substituted dimethylindene, illustrating a key strategy for creating chiral indenyl ligands for asymmetric catalysis. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 3-(4,7-dimethylindenyl) trifluoromethanesulfonate | Menthylzinc | 1,1'-bis(diphenylphosphino)ferrocene-palladium | (−)-3-Menthyl-4,7-dimethylindene | 63% |

Transition metal catalysis is fundamental to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. nih.govnih.gov Indenyl ligands and their derivatives play a dual role in this area. Firstly, palladium-catalyzed cross-coupling methods, such as Suzuki-type reactions, are themselves employed for the synthesis and functionalization of the indenyl ligands. nih.gov For instance, the reaction between an indenylboronic acid and an aryl halide can be used to attach specific groups to the indenyl framework. nih.gov

The activation of E-H bonds, where E represents hydrogen, silicon, or boron, is a foundational step in catalytic reactions such as hydrogenation, hydrosilylation, and hydroboration. Transition metal complexes can activate these bonds, often through an oxidative addition mechanism. rsc.org However, an alternative pathway involves electrophilic activation by Lewis acidic metal centers, which polarize the E-H bond without changing the metal's oxidation state. rsc.org

The electronic nature of the 3,7-dimethylindenyl ligand can modulate the Lewis acidity of the coordinated metal center. By influencing the electron density at the metal, the ligand system can enhance the metal's ability to interact with and cleave Si-H and B-H bonds. rsc.org This electrophilic activation facilitates the transfer of hydride, silyl, or boryl groups to unsaturated substrates. While oxidative addition is a common mechanism, evidence suggests that for certain d⁰ metal complexes, such as those involving rare-earth metals with indenyl-type ligands, σ-bond metathesis plays a pivotal role in these transformations. researchgate.net

Zirconium complexes featuring substituted indenyl ligands are highly effective catalysts, particularly in the realm of C-C bond formation and polymerization. nih.gov The steric and electronic properties of the indenyl ligand are critical for controlling the catalyst's activity and selectivity.

For example, chiral indenylzirconium complexes have been successfully employed in the Zr-catalyzed asymmetric carboalumination (ZACA) of terminal alkenes. nih.gov In these systems, the bulky substituted indenyl ligands are proposed to direct the coordination of the olefin to a specific face of the zirconium center, leading to high enantioselectivities. nih.gov Furthermore, the steric bulk of these ligands can effectively suppress unwanted side reactions, such as β-hydride elimination, which can be a significant issue with less sterically demanding ligands like Cp₂ZrCl₂. nih.gov This control allows for efficient and selective transformations that would otherwise be challenging.

Table 2: Example of Zirconium-Catalyzed Asymmetric Carboalumination

This table illustrates the application of a chiral substituted indenylzirconium catalyst in the asymmetric carboalumination of an alkene, as described by Negishi et al. nih.gov

| Substrate | Reagent | Catalyst Type | Product | Enantiomeric Excess (ee) |

| Terminal Alkene (e.g., 1-octene) | Me₃Al | Chiral Menthyl-Indenylzirconium Complex | Chiral Alkyl-aluminum | Good (>90% for some substrates) |

Precursors for Ziegler-Natta Polymerization Catalysts

The discovery of Ziegler-Natta catalysts revolutionized polymer science, enabling the synthesis of stereoregular polymers like isotactic polypropylene. wikipedia.org While traditional heterogeneous Ziegler-Natta catalysts are based on titanium halides on a magnesium chloride support, a class of homogeneous catalysts has also been developed, often based on Group 4 metallocenes, including zirconium and hafnium. wikipedia.orglibretexts.org

Substituted indenyl derivatives, including those related to this compound, are vital precursors for these homogeneous single-site catalysts. nih.gov When complexed with zirconium, these ligands form metallocenes that, upon activation with a cocatalyst like methylaluminoxane (B55162) (MAO), become highly active for olefin polymerization. libretexts.org The structure of the indenyl ligand directly influences the stereochemistry of the resulting polymer. Chiral ansa-metallocenes derived from bridged indenyl ligands can produce highly isotactic polypropylene, where the rigid ligand framework controls the orientation of the incoming monomer at each insertion step. Menthyl-derived indenylzirconium complexes have been specifically highlighted as excellent catalysts for the stereoregular polymerization of polypropylene. nih.gov

Indene-Based Materials Science Applications

Indene and its derivatives have garnered significant interest in materials science due to their unique electronic and chemical properties. The ability to functionalize the indene core allows for the tuning of its characteristics, leading to the development of advanced materials for various applications, from electronics to polymer science. This section explores the role of indene derivatives in the creation of novel electron-transporting materials and their incorporation into polymer structures.

Indene-Fullerene Adducts as Electron-Transporting Materials

The combination of indene derivatives with fullerenes, particularly C60, has led to the development of promising electron-transporting materials (ETMs) for use in optoelectronic devices such as perovskite solar cells. acs.orgnih.gov The synthetic methodologies to create these adducts and the influence of structural variations on their electronic properties are crucial areas of research.

The primary synthetic route to indene-fullerene adducts is the Diels-Alder [4+2] cycloaddition reaction. acs.orgnih.gov This reaction typically involves an in-situ acs.orgacs.org-hydrogen shift in the indene molecule at elevated temperatures to form isoindene, which then reacts with the fullerene. acs.org

Key aspects of the synthesis include:

Reaction Conditions: The synthesis often requires high temperatures, around 180°C, and is carried out in high-boiling point solvents such as 1,2-dichlorobenzene (B45396) (o-DCB) or 1,2,4-trichlorobenzene. acs.orgrsc.org

Scalability and Selectivity: Traditional batch syntheses can be cumbersome. acs.org To address this, microwave flow reactors have been employed to achieve a selective and scalable synthesis of indene-C60 monoadducts. acs.org This method allows for shorter residence times at high temperatures, which is crucial for controlling the selectivity and maximizing the yield of the desired monoadduct over bis-adducts. acs.org

The synthesis of the indene-C60 bisadduct (ICBA) can also be achieved in a one-pot reaction, yielding a material that has been explored as an alternative to the widely used PCBM in polymer solar cells. acs.orgrsc.org

The electronic properties of indene-fullerene adducts can be finely tuned by introducing various functional groups onto the indene moiety. These structural modifications directly impact the material's energy levels and electron mobility, which are critical for its performance as an ETM.

Influence of Functional Groups: The addition of different functional groups to the indene structure before its reaction with C60 allows for the creation of a family of adducts with tailored properties. acs.orgnih.gov For instance, the synthesis of derivatives such as Benzo-ICMA, MeO-ICMA, CN-ICMA, NHAc-ICMA, and NHAc-Me-ICMA has been reported. acs.orgnih.gov

Energy Level Tuning: The functionalization of the fullerene core with an indene moiety typically shifts the first reduction potential to more negative values compared to pristine C60, indicating an electron-releasing effect from the indene group. acs.org Computational simulations and cyclic voltammetry measurements have shown that indene structures with stronger electron-donating groups are particularly beneficial for their application as an electron transport layer (ETL). acs.org

Electron Mobility: While new indene-fullerene adducts have shown promise, their electron mobilities can be slightly lower than that of the benchmark material, PCBM. acs.orgnih.gov For example, the electron mobilities for NHAc-ICMA, NH2-ICMA, and NHAc-Me-ICMA were measured to be 1.50 × 10⁻³, 1.21 × 10⁻³, and 2.24 × 10⁻³ cm² V⁻¹ s⁻¹, respectively, compared to 3.40 × 10⁻³ cm² V⁻¹ s⁻¹ for PCBM. acs.orgnih.gov These differences in mobility can influence the electron extraction and transport characteristics within a solar cell device. acs.org

The table below summarizes the electron mobility of selected indene-fullerene adducts compared to PCBM.

| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) |

| NHAc-ICMA | 1.50 × 10⁻³ |

| NH₂-ICMA | 1.21 × 10⁻³ |

| NHAc-Me-ICMA | 2.24 × 10⁻³ |

| PCBM | 3.40 × 10⁻³ |

Role of Indene Derivatives in Polymer Synthesis and Structure

Indene and its derivatives are valuable monomers in polymer synthesis, primarily through cationic polymerization, leading to polymers with distinct architectures and properties.

The polymerization of indene is predominantly achieved through a cationic mechanism. tandfonline.comresearchgate.net

Cationic Polymerization: This process can be initiated by various catalysts. For example, the TiCl₄•2THF complex has been used as an initiator, with the mechanism involving the formation of indanyl and polyindenyl cation absorption bands. tandfonline.com Another effective catalyst is Maghnite-H, a proton-exchanged montmorillonite (B579905) sheet silicate (B1173343) clay. researchgate.net The living carbocationic polymerization of indene has also been demonstrated using initiating systems like 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/TiCl₄ and 2-chloro-2-propylbenzene (cumyl chloride, CumCl)/BCl₃. researchgate.net

Radiation-Induced Polymerization: Indene can also be polymerized using γ-irradiation. This method is believed to involve a mixed free-radical and ionic mechanism. mdpi.com The presence of a sensitizer (B1316253), such as 1,1,2,2-tetrachloroethane (B165197), can lead to higher yields of polyindene and faster polymerization kinetics compared to bulk radiation-induced polymerization. mdpi.com

Thermal Polymerization: The thermal decomposition of polyindene has been studied, revealing that the polymer can be pyrolyzed back to the indene monomer in nearly theoretical yield. This suggests that polyindene is a potentially recyclable polymer that can be decomposed and re-polymerized. tandfonline.com

The structure and properties of polyindene are influenced by the polymerization conditions.

Structural Characteristics: The structure of polyindene (PI) has been characterized using spectroscopic techniques such as Raman and FT-IR spectroscopy. tandfonline.com The reaction temperature during polymerization can significantly affect the polymer's chemical composition and structure. Higher temperatures tend to favor indenyl coupling via the 1,2 carbon atoms, resulting in more compact and less defective polymers. In contrast, lower temperatures may also allow for polymerization through the 1,3 carbon atoms, leading to polymers with more defects. researchgate.net

Copolymers: Indene can be copolymerized with other monomers, such as styrene (B11656) derivatives, to produce random copolymers with high molecular weights through cationic copolymerization. tandfonline.com Additionally, coumarone-indene resins are a class of thermoplastic polymers produced from coal tar fractions. census.gov

Biological Polymerization Inhibition: In a different context, derivatives of dihydro-1H-indene have been designed and synthesized to act as inhibitors of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) site on tubulin, disrupting the formation of microtubules, which is a critical process in cell division. This has shown potential for anti-tumor applications. nih.gov

The table below summarizes different polymerization methods for indene and their key features.

| Polymerization Method | Initiator/Catalyst/Method | Key Features |

| Cationic Polymerization | TiCl₄•2THF, Maghnite-H, CumCl/BCl₃ | Forms indanyl and polyindenyl cations; allows for living polymerization. tandfonline.comresearchgate.net |

| Radiation-Induced Polymerization | γ-irradiation (with or without sensitizer) | Mixed free-radical and ionic mechanism; sensitizers can increase yield and rate. mdpi.com |

| Thermal Polymerization | Heat | Allows for depolymerization back to the monomer, suggesting recyclability. tandfonline.com |

Future Directions and Research Perspectives for Dimethylindenes

Development of Novel and Efficient Synthetic Routes to Complex Substituted Indenes

The synthesis of indene (B144670) derivatives has been a topic of significant interest, and future research will likely focus on developing more efficient and versatile methods for creating complex substituted indenes. While classical methods for indene synthesis exist, there is a growing need for methodologies that allow for precise control over substitution patterns and the introduction of diverse functional groups.

Recent advancements in synthetic organic chemistry, such as transition-metal catalysis and photoredox catalysis, offer promising avenues for the synthesis of complex indene structures. hilarispublisher.com For instance, palladium-catalyzed cross-coupling reactions have become essential for constructing carbon-carbon and carbon-heteroatom bonds, which could be applied to the functionalization of the 3,7-dimethylindene core. hilarispublisher.com Furthermore, visible-light-mediated photoredox catalysis provides a mild and efficient way to generate reactive intermediates, enabling the construction of intricate molecular architectures with high selectivity. hilarispublisher.com

A recent study highlighted a two-step approach for synthesizing 2,3-benzodiazepines from substituted indenes, involving oxidation to 1,5-diketones followed by cyclocondensation. rsc.org This demonstrates the potential of substituted indenes as building blocks for more complex heterocyclic systems. Future work could expand on this by exploring other cycloaddition and cyclization reactions involving the dimethylindene core.

| Synthetic Strategy | Potential Application for Dimethylindenes | Key Advantages |

| Transition-Metal Catalysis | Functionalization of the aromatic ring and the five-membered ring of 3,7-dimethylindene. | High efficiency, broad substrate scope, and control over regioselectivity. |

| Photoredox Catalysis | Introduction of novel functional groups under mild reaction conditions. | High selectivity, use of visible light as a renewable energy source. |

| Late-Stage Functionalization | Rapid generation of diverse dimethylindene derivatives from a common precursor. | Efficient library synthesis for biological screening. |

| Tandem Reactions | Streamlined synthesis of complex molecules from simple starting materials in a single operation. | Increased efficiency, reduced waste, and lower production costs. |

Exploration of Advanced Catalytic Systems Utilizing Tailored Dimethylindenyl Ligands

Indenyl ligands have shown significant promise in transition-metal catalysis, often exhibiting enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". rsc.org The presence of the fused benzene (B151609) ring in the indenyl system influences the electronic and steric properties of the metal center, leading to improved catalytic performance. Future research in this area will likely focus on the design and synthesis of tailored dimethylindenyl ligands for specific catalytic applications.

The methyl groups in 3,7-dimethylindenyl ligands can be strategically positioned to fine-tune the steric environment around the metal center. This can lead to improved control over stereoselectivity in asymmetric catalysis. For example, optically active tethered indenyl phosphine ligands have demonstrated better stereoselective control in rhodium-catalyzed reactions. rsc.org The synthesis of chiral 3,7-dimethylindenyl ligands could therefore be a fruitful area of investigation for the development of new asymmetric catalysts.

Furthermore, the introduction of other functional groups onto the 3,7-dimethylindenyl scaffold can lead to the creation of bifunctional or multifunctional ligands. These ligands can participate in cooperative catalysis, where both the metal center and a functional group on the ligand are involved in the catalytic cycle. This can lead to novel reactivity and improved catalytic efficiency.

| Ligand Design Strategy | Potential Catalytic Application | Expected Outcome |

| Chiral Dimethylindenyl Ligands | Asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions. | High enantioselectivity and catalytic activity. |

| Bifunctional Dimethylindenyl Ligands | Cooperative catalysis for challenging transformations. | Enhanced reaction rates and novel reactivity. |

| Electronically Modified Dimethylindenyl Ligands | Fine-tuning of catalyst activity and selectivity in cross-coupling and polymerization reactions. | Improved catalyst performance and stability. |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Future research on dimethylindenes will benefit from an integrated approach that combines experimental and computational techniques to elucidate the intricate details of their chemical transformations.

Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can provide valuable insights into the geometries and energies of reactants, transition states, and intermediates. osu.eduthealegregroup.com These methods can be used to predict reaction pathways, understand selectivity, and design new catalysts with improved properties. For example, computational studies can help in understanding the subtle electronic and steric effects of the methyl groups in 3,7-dimethylindenyl ligands on the catalytic activity of their metal complexes.

Experimental techniques, such as time-resolved spectroscopy (e.g., nanosecond and femtosecond laser flash photolysis), can be used to directly observe and characterize reactive intermediates. osu.edu By combining these experimental observations with computational predictions, a more complete picture of the reaction mechanism can be obtained. This integrated approach has been successfully applied to a wide range of chemical systems and will be invaluable for advancing the chemistry of dimethylindenes.

| Technique | Information Gained | Relevance to Dimethylindene Research |

| Density Functional Theory (DFT) | Geometries, energies, and electronic structures of molecules and transition states. | Understanding reaction pathways and predicting catalyst performance. |

| Ab Initio Methods | Highly accurate energies and properties for smaller systems. | Benchmarking DFT results and providing high-fidelity mechanistic insights. |

| Laser Flash Photolysis | Detection and characterization of transient reactive intermediates. | Elucidating reaction mechanisms involving short-lived species. |

| Kinetic Studies | Reaction rates and activation parameters. | Quantifying the effects of ligand and substrate structure on reactivity. |

Rational Design of Dimethylindene Derivatives for Targeted Chemical Applications

The unique structural features of 3,7-dimethylindene make it an attractive scaffold for the rational design of molecules with specific functions. By strategically modifying the dimethylindene core, it is possible to create new materials, catalysts, and biologically active compounds.

In materials science, dimethylindene-containing polymers could exhibit interesting optical or electronic properties. The rigid and planar nature of the indene ring system can be exploited to create materials with enhanced thermal stability and specific photophysical characteristics.

In catalysis, the rational design of dimethylindenyl ligands, as discussed in section 7.2, can lead to the development of highly efficient and selective catalysts for a variety of chemical transformations. Molecular modeling and computational chemistry can be used to design ligands with optimal steric and electronic properties for a given catalytic reaction. nih.gov

In medicinal chemistry, indene derivatives have been explored for various therapeutic applications. mdpi.com The rational design of 3,7-dimethylindene derivatives could lead to the discovery of new drug candidates. By understanding the structure-activity relationships of a particular biological target, it is possible to design and synthesize dimethylindene-based molecules with high affinity and selectivity. researchgate.net For example, molecular modeling can be used to predict how a dimethylindene derivative will bind to the active site of an enzyme, guiding the synthesis of more potent inhibitors. nih.gov

| Application Area | Design Strategy | Potential Outcome |

| Materials Science | Incorporation of dimethylindene units into polymer backbones or as pendant groups. | New materials with tailored optical, electronic, or thermal properties. |

| Catalysis | Computational design of dimethylindenyl ligands with specific steric and electronic features. | Highly active and selective catalysts for challenging chemical transformations. |

| Medicinal Chemistry | Structure-based design of dimethylindene derivatives targeting specific biological macromolecules. | Discovery of novel therapeutic agents with improved efficacy and safety profiles. |

Q & A

Q. Why do theoretical logP values differ from experimental measurements for methyl-substituted indenes?

- Methodology :

- Parameterization errors : Validate computational models (e.g., ACD/Percepta) against a training set of indene derivatives with known logP values .

- Conformational effects : Account for intramolecular hydrogen bonding or π-π stacking in experimental measurements .

Applications in Advanced Research

Q. What role does this compound play in the synthesis of rare-earth metal catalysts?

Q. How can this compound derivatives be tailored for optoelectronic materials?

- Methodology : Introduce electron-withdrawing groups (e.g., cyano) to modulate bandgap energies. Characterize via UV-Vis spectroscopy and cyclic voltammetry to assess HOMO-LUMO gaps and charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.